ABT-767 is a novel compound classified as a poly(ADP-ribose) polymerase (PARP) inhibitor. It is primarily investigated for its therapeutic potential in treating advanced solid tumors, particularly those associated with BRCA1/2 mutations, such as ovarian cancer. The compound aims to exploit the vulnerabilities in DNA repair mechanisms of cancer cells, thereby enhancing the efficacy of traditional chemotherapy and targeted therapies.
ABT-767 falls under the category of anticancer agents, specifically targeting DNA repair pathways. As a PARP inhibitor, it disrupts the repair of single-strand breaks in DNA, which can lead to cell death in tumor cells that are already compromised in their ability to repair DNA due to BRCA mutations.
The synthesis of ABT-767 involves several chemical reactions that typically start from an α-bromoketone precursor. The general synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of ABT-767. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress and purity of the synthesis.
The molecular structure of ABT-767 can be represented by its chemical formula: CHNO. The compound features a complex arrangement that includes multiple functional groups conducive to its mechanism as a PARP inhibitor.
ABT-767 primarily undergoes metabolic transformations in the body, which can include:
These reactions are mediated by cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these pathways is essential for predicting drug interactions and optimizing dosing regimens.
ABT-767 exerts its therapeutic effects through the inhibition of PARP enzymes, which are critical for repairing single-strand breaks in DNA. By blocking these enzymes, ABT-767 leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair due to BRCA mutations.
Evidence from clinical studies indicates that ABT-767 enhances the cytotoxic effects of DNA-damaging agents like platinum-based chemotherapy, leading to improved patient outcomes .
Relevant data from pharmacokinetic studies indicate that ABT-767 exhibits dose-proportional pharmacokinetics up to 500 mg administered twice daily, with an average half-life of approximately 2 hours .
ABT-767 is primarily investigated for its potential applications in oncology, particularly for treating:
Research continues into combining ABT-767 with other therapeutic modalities to enhance efficacy and overcome resistance mechanisms commonly observed in cancer treatment .
ABT-767 is an oral small-molecule inhibitor that competitively targets the catalytic domains of poly(ADP-ribose) polymerase (PARP)-1 and PARP-2 enzymes. It exhibits high-affinity binding to PARP-1 (Ki = 0.47 nM) and PARP-2 (Ki = 0.85 nM), effectively displacing nicotinamide adenine dinucleotide (NAD⁺) from the active site [1] [4]. This inhibition prevents the transfer of ADP-ribose units to target proteins, a process essential for poly(ADP-ribosyl)ation (PARylation). PARylation is critical for recruiting DNA repair proteins to single-strand break (SSB) sites [7]. The drug’s pharmacokinetic profile demonstrates dose-proportional exposure (20–500 mg twice daily) and a short half-life (~2 hours), enabling sustained target engagement without food interactions [1] [2].
In HRD tumors, ABT-767 exacerbates genomic instability by disrupting base excision repair (BER). PARP inhibition prevents SSB repair, leading to replication fork collapse and double-strand breaks (DSBs). HRD cells—lacking functional BRCA1/2 or other homologous recombination (HR) components—cannot resolve DSBs, triggering synthetic lethality [4] [7]. Biomarker analyses reveal that ABT-767 sensitivity strongly correlates with HRD scores (≥42) and BRCA1/2 mutations. HRD-positive ovarian cancer patients treated with ABT-767 exhibited a median progression-free survival (PFS) of 6.7 months versus 1.8 months in HRD-negative patients [1] [4].
Synthetic lethality occurs when ABT-767 inhibits PARP-mediated repair in tumors with pre-existing BRCA1/2 defects. Clinical data from a phase I trial (N=93) show objective response rates (ORR) of 21% by RECIST 1.1 criteria in BRCA-mutated solid tumors, rising to 30% when including CA-125 responses in ovarian cancer [1] [2]. All RECIST/CA-125 responders harbored HRD signatures, and 88% (14/16) had deleterious BRCA mutations [4]. This validates ABT-767’s reliance on BRCA deficiency for cytotoxic synergy.
Table 1: Efficacy of ABT-767 by Biomarker Status in Ovarian Cancer
Biomarker | Objective Response Rate (RECIST 1.1 and/or CA-125) | Median Progression-Free Survival |
---|---|---|
BRCA1/2 mutation | 30% (24/80) | 6.2 months |
HRD-positive | 34.5% (29/84) | 6.7 months |
HRD-negative | Not applicable | 1.8 months |
Platinum-sensitive | 42% (22/52) | 8.1 months |
Data derived from phase I trials [1] [4]
ABT-767 demonstrates pronounced activity in high-grade serous ovarian cancer (HGSOC), fallopian tube, and primary peritoneal carcinomas, which exhibit high rates of HRD (50%) and BRCA1/2 mutations (20%) [1] [9]. Among 80 ovarian cancer patients, ORR reached 20% by RECIST 1.1, escalating to 30% with CA-125 criteria [1] [2]. This selectivity arises because HGSOC genomes display ubiquitous TP53 mutations and recurrent copy-number alterations (e.g., CCNE1 amplifications), creating dependencies on PARP-mediated DNA repair [10]. Transcriptomic analyses confirm that ABT-767 response signatures are enriched in tumors with mesenchymal and differentiated molecular subtypes, which are prevalent in HGSOC [10].
Platinum sensitivity predicts ABT-767 efficacy due to shared mechanistic roots in DNA damage response. Platinum agents induce DSBs, and tumors responsive to platinum retain residual HR defects exploitable by PARP inhibitors [1] [9]. In platinum-sensitive ovarian cancer, ABT-767 achieves ORRs of 42%, versus <10% in platinum-resistant disease [1] [4]. Logistic regression identifies platinum sensitivity as a key covariate for tumor response (p<0.05) [4]. The drug’s activity in platinum-resistant settings may involve circumventing secondary resistance mechanisms—e.g., restoring HR proficiency—through prolonged PARP trapping.
Table 2: ABT-767 Activity in Platinum-Sensitive vs. Platinum-Resistant Ovarian Cancer
Platinum Status | Objective Response Rate (RECIST 1.1) | Key Genomic Features |
---|---|---|
Sensitive | 42% | BRCA1/2 mutations, high HRD scores |
Resistant | <10% | RB1 mutations, low mutational burden |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: